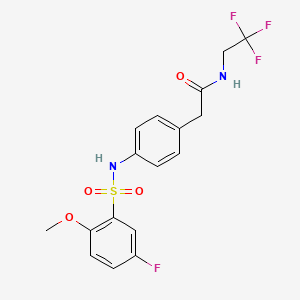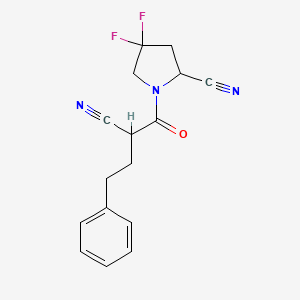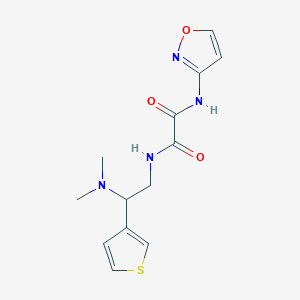
2-(4-(5-fluoro-2-methoxyphenylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(5-fluoro-2-methoxyphenylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide is a useful research compound. Its molecular formula is C17H16F4N2O4S and its molecular weight is 420.38. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(5-fluoro-2-methoxyphenylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(5-fluoro-2-methoxyphenylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Modification of Membranes
Studies have explored the effects of amino-reactive reagents on the permeability of human red blood cells. For instance, compounds similar to 2-(4-(5-fluoro-2-methoxyphenylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide have been used to investigate their impact on ion permeability barriers, involving proteins that control anion and cation flow through the membrane. Such research contributes to our understanding of cellular transport mechanisms and the role of specific functional groups in modulating membrane properties (Knauf & Rothstein, 1971).
Anticancer Compounds Development
Modification of compounds with similar structures has led to the synthesis of derivatives with potent antiproliferative activities against human cancer cell lines. By altering specific functional groups, researchers have been able to reduce toxicity and enhance the anticancer effects of these compounds. This area of research holds promise for the development of new anticancer agents with improved safety profiles (Wang et al., 2015).
Synthesis of Fluoroorganic Compounds
The electrolytic transformation of functional groups in fluoroorganic compounds has been successfully performed, showcasing the versatility of compounds with fluorinated functional groups as building blocks for the synthesis of a wide range of fluoroorganic molecules. This research highlights the potential of such compounds in organic synthesis and drug development (Fuchigami et al., 1986).
Proton Exchange Membranes
New sulfonated side-chain grafting units containing fluorinated functional groups have been synthesized and applied in the development of proton exchange membranes for fuel cell applications. These membranes exhibit high proton conductivity, demonstrating the potential of incorporating fluorinated sulfonamido groups into polymer structures for energy-related applications (Kim et al., 2008).
Propiedades
IUPAC Name |
2-[4-[(5-fluoro-2-methoxyphenyl)sulfonylamino]phenyl]-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F4N2O4S/c1-27-14-7-4-12(18)9-15(14)28(25,26)23-13-5-2-11(3-6-13)8-16(24)22-10-17(19,20)21/h2-7,9,23H,8,10H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDIUTIVBJERGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F4N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-allyl-6-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2434858.png)
![2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone](/img/structure/B2434860.png)
![N-(2-methylphenyl)-2-{[7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl]thio}acetamide](/img/structure/B2434861.png)


![(E)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B2434866.png)
![5-[1-(4-methylbenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2434867.png)

![2-[2-(2,4-Dichloro-5-phenylmethoxyanilino)-2-oxoethyl]sulfanylacetic acid](/img/structure/B2434869.png)

